Doxefazepam
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Overview
Description
Doxefazepam is a benzodiazepine medication marketed under the brand name Doxans. It possesses anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties. It is used therapeutically as a hypnotic . This compound was patented in 1972 and came into medical use in 1984 .
Preparation Methods
Doxefazepam can be synthesized by alkylation of 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one-4-oxide with 2-bromoethyl acetate and sodium hydride in dimethylformamide . The reaction conditions involve the use of dimethylformamide as a solvent and sodium hydride as a base to facilitate the alkylation process.
Chemical Reactions Analysis
Doxefazepam undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Doxefazepam has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of benzodiazepine derivatives.
Biology: It is used to study the effects of benzodiazepines on the central nervous system.
Industry: It is used in the pharmaceutical industry for the production of benzodiazepine medications.
Mechanism of Action
Doxefazepam exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptors found throughout the brain and central nervous system. These GABA-mediated receptors are the target of most traditional benzodiazepine drugs. When benzodiazepine molecules bind to GABA-A receptors, they exert an allosteric effect that increases the inhibitory function of GABA receptors. This effect is achieved by increasing the opening frequency of the chloride channel found in GABA receptors, allowing the passage of negatively charged chloride ions into the neurons, leading to a hyperpolarized state. In this hyperpolarized state, the neuron is less likely to fire off electrical signals, resulting in a generalized depressive effect .
Comparison with Similar Compounds
Doxefazepam is similar to other benzodiazepines such as flurazepam and oxazepam. it is unique in its potency and duration of effects. This compound is roughly two to three times as potent as diazepam (Valium) and has a shorter duration of effects, making it suitable for treating insomnia-related issues . Other similar compounds include alprazolam (Xanax), chlordiazepoxide (Librium), clonazolam (Klonopin), lorazepam (Ativan), etizolam, triazolam (Halcion), bretazenil, and bromazepam .
Properties
CAS No. |
40762-15-0 |
---|---|
Molecular Formula |
C17H14ClFN2O3 |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C17H14ClFN2O3/c18-10-5-6-14-12(9-10)15(11-3-1-2-4-13(11)19)20-16(23)17(24)21(14)7-8-22/h1-6,9,16,22-23H,7-8H2 |
InChI Key |
VOJLELRQLPENHL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCO)O)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCO)O)F |
Key on ui other cas no. |
40762-15-0 |
Synonyms |
1-(2-hydroxyethyl)-3-hydroxy-7-chloro-1,3-dihydro-5-(o-fluorophenyl)-2H-1,4-benzodiazepin-2-one doxefazepam SAS 643 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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